molecular formula C10H17NO2 B6232674 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene CAS No. 2385255-99-0

7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene

Cat. No.: B6232674
CAS No.: 2385255-99-0
M. Wt: 183.25 g/mol
InChI Key: YOIVGZDALKAZHQ-UHFFFAOYSA-N
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Description

7-methoxy-10-oxa-6-azaspiro[4. This compound is characterized by its spirocyclic framework, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

The synthesis of 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane: Lacks the oxygen and nitrogen atoms in the ring system.

    Spiro[4.6]dodecane: Has a larger ring system without the oxygen and nitrogen atoms.

    7-methoxy-10-oxa-6-azaspiro[4.5]dec-6-ene: Similar structure but with a different ring size.

The uniqueness of this compound lies in its specific ring size and the presence of both oxygen and nitrogen atoms, which can impart distinct chemical and biological properties .

Properties

CAS No.

2385255-99-0

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene

InChI

InChI=1S/C10H17NO2/c1-12-9-4-7-13-8-10(11-9)5-2-3-6-10/h2-8H2,1H3

InChI Key

YOIVGZDALKAZHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2(CCCC2)COCC1

Purity

95

Origin of Product

United States

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